molecular formula C15H17N3O3 B14673800 5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- CAS No. 35961-94-5

5,8-Quinolinedione, 6-(2-morpholinoethyl)amino-

Cat. No.: B14673800
CAS No.: 35961-94-5
M. Wt: 287.31 g/mol
InChI Key: VSYMNYNQYZDAPD-UHFFFAOYSA-N
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Description

5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- is a quinolinedione derivative known for its potent biological activities. This compound is a small molecule with the chemical formula C15H16ClN3O3 and is recognized for its role as a Cdc25 phosphatase inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- typically involves the reaction of quinoline derivatives with morpholine and other reagents under specific conditions. One common method includes the nucleophilic substitution of 6,7-dichloro-5,8-quinolinedione with 2-(morpholino)ethylamine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Quinolinedione, 6-(2-morpholinoethyl)amino- is unique due to its specific inhibition of Cdc25 phosphatases and its ability to induce cell cycle arrest. Its structure allows for selective targeting of these enzymes, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13-10-12(15(20)11-2-1-3-17-14(11)13)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYMNYNQYZDAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC(=O)C3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189510
Record name 5,8-Quinolinedione, 6-(2-morpholinoethyl)amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35961-94-5
Record name 6-((2-(4-Morpholinyl)ethyl)amino)-5,8-quinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC187760
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Quinolinedione, 6-(2-morpholinoethyl)amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-((2-(4-MORPHOLINYL)ETHYL)AMINO)-5,8-QUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG7G7DSR3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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